molecular formula C16H14N4O2S B2841406 3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid CAS No. 690249-41-3

3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

Cat. No. B2841406
CAS RN: 690249-41-3
M. Wt: 326.37
InChI Key: JLPIYAZWNQIINW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand have been prepared by reaction of CuX (X = Cl, Br, I), L and PPh3 in a molar ratio of 1:1:2 in MeCN solutions . Another related compound, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, was synthesized by refluxing a mixture of isonicotinohydrazide and isothiocyanatobenzene in ethanol, followed by a reaction with NaOH .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile has been reported . The structure of mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand has also been investigated .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. Researchers have utilized 3-(4-pyridyl)propionic acid as a ligand to construct MOFs. For instance, in a study by Gong et al., the compound was employed to synthesize ZnL₂·2H₂O, CdL₂(H₂O)₂·8H₂O, and ML₂(H₂O)·H₂O (M = Co, Ni) complexes. These MOFs exhibited distinct topologies and interpenetration patterns, with potential applications in gas storage, catalysis, and drug delivery .

EGFR Kinase Inhibition

In silico design and synthesis of derivatives based on 3-(4-pyridyl)propionic acid led to the discovery of novel compounds with EGFR kinase inhibitory activity. These derivatives were evaluated for their anticancer potential against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumors (A549), colon cancer (HCT-116), and cervical cancer (SiHa). The compound’s ability to inhibit EGFR kinase activity suggests its potential as an anticancer agent .

Coordination Polymers

3-(4-Pyridyl)propionic acid has been employed in the preparation of coordination polymers. For example, it reacts with metal salts (AgNO₃, Cu(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O) to form coordination polymers such as [Zn(PPA)₂(H₂O)₂]ₙ and [Cd(PPA)₂]ₙ. These materials exhibit interesting structural features and may find applications in areas like catalysis and materials science .

AchE Inhibition

A newly synthesized pyrazoline derivative containing 3-(4-pyridyl)propionic acid demonstrated significant inhibition of acetylcholinesterase (AchE) levels. AchE plays a crucial role in neurotransmission, and its inhibition is relevant in neurodegenerative diseases. The compound’s potential as an AchE inhibitor warrants further investigation for therapeutic applications .

Biological Activity Studies

Researchers have explored the biological activities of 3-(4-pyridyl)propionic acid and its derivatives. These studies include investigations into its effects on enzyme activity, cell proliferation, and potential therapeutic applications. The compound’s diverse biological properties make it an intriguing subject for further research .

Safety and Hazards

The safety and hazards of “3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid” are not clear from the available information .

Future Directions

The future directions for research on “3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields .

properties

IUPAC Name

3-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(22)8-11-23-16-19-18-15(12-6-9-17-10-7-12)20(16)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPIYAZWNQIINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

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